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molecular formula C11H6BrFN2O3S B8764241 5-bromo-N-(4-fluoro-3-nitrophenyl)thiophene-2-carboxamide

5-bromo-N-(4-fluoro-3-nitrophenyl)thiophene-2-carboxamide

Cat. No. B8764241
M. Wt: 345.15 g/mol
InChI Key: FTGLQQFSZHWUEJ-UHFFFAOYSA-N
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Patent
US07910595B2

Procedure details

The product from Example 241a (2.178 g, 10.25 mmol) was reacted with 4-fluoro-3-nitro-phenylamine (1.60 g, 10.25 mmol) dissolved in THF (25 mL) and Hunig's base (2.484 g, 19.22 mmol). Reaction mixture was stirred at room temperature for 1 hr at which time water was added and the title compound was collected by filtration (2.00 g, 78%).
Quantity
2.178 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.484 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([C:7](Cl)=[O:8])=[CH:4][CH:3]=1.[F:10][C:11]1[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][C:12]=1[N+:18]([O-:20])=[O:19].CCN(C(C)C)C(C)C.O>C1COCC1>[F:10][C:11]1[CH:16]=[CH:15][C:14]([NH:17][C:7]([C:5]2[S:6][C:2]([Br:1])=[CH:3][CH:4]=2)=[O:8])=[CH:13][C:12]=1[N+:18]([O-:20])=[O:19]

Inputs

Step One
Name
Quantity
2.178 g
Type
reactant
Smiles
BrC1=CC=C(S1)C(=O)Cl
Name
Quantity
1.6 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)N)[N+](=O)[O-]
Step Two
Name
Quantity
2.484 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the title compound was collected by filtration (2.00 g, 78%)

Outcomes

Product
Name
Type
Smiles
FC1=C(C=C(C=C1)NC(=O)C=1SC(=CC1)Br)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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